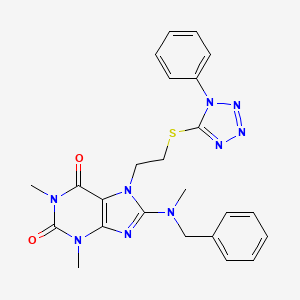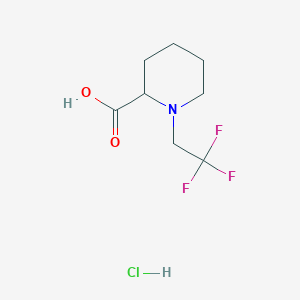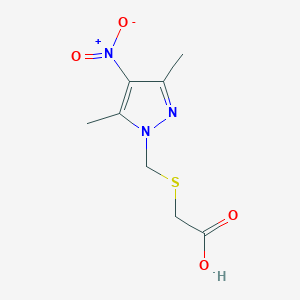
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide” is a chemical compound with the molecular formula C14H21NO2S . It has a molecular weight of 267.39 .
Molecular Structure Analysis
The compound contains an acrylamide group, which consists of a carbon-carbon double bond adjacent to a carbonyl group (C=O) that is bonded to a nitrogen. It also contains a thiophen-2-yl group, which is a five-membered aromatic ring containing four carbon atoms and a sulfur atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Applications
- Fluorescence Binding with Proteins : A study on p-hydroxycinnamic acid derivatives, including various acrylamide derivatives, explored their synthesis and interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These interactions are crucial for understanding protein binding and drug delivery mechanisms (Meng et al., 2012).
Material Science and Engineering
Corrosion Inhibitors : Acrylamide derivatives were investigated for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. The study highlights the potential of these compounds in protecting metals from corrosion, which is vital for their use in various industrial applications (Abu-Rayyan et al., 2022).
Polymer Chemistry : The stereospecific anionic polymerization of N,N-dialkylacrylamides, including various acrylamide derivatives, was researched, showcasing the versatility of acrylamide derivatives in creating polymers with specific configurations. This has implications for the synthesis of polymers with tailored properties for diverse applications (Kobayashi et al., 1999).
Health and Environmental Safety
- Metabolism and Toxicity : Research on acrylamide metabolism in humans following oral administration, focusing on hemoglobin adduct formation, provides insights into the health effects of acrylamide exposure. Understanding the metabolic pathways and toxicological impacts of acrylamide derivatives is crucial for assessing their safety in various applications (Fennell et al., 2005).
Chemical Engineering and Hydrogel Applications
- Smart Materials : Studies on polyacrylamide hydrogels functionalized with N-hydroxysuccinimide demonstrate the potential of acrylamide derivatives in creating smart materials that can respond to environmental stimuli. These materials have applications in biotechnology and medicine (Poellmann & Wagoner Johnson, 2013).
Eigenschaften
IUPAC Name |
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)12(16)8-9-15-13(17)7-6-11-5-4-10-18-11/h4-7,10,12,16H,8-9H2,1-3H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZREPNVXHSRTR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C=CC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(CCNC(=O)/C=C/C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2662204.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2662209.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)
![2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide](/img/structure/B2662212.png)
![[4-Fluoro-2-(propoxymethyl)phenyl]methanamine](/img/structure/B2662214.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2662216.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide](/img/structure/B2662221.png)
![2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile](/img/structure/B2662222.png)
![2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2662224.png)